BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Medicinal Chemistry Chemical Biology Kinase Inhibitors

Guarantee your screen accuracy by procuring the regiochemically verified 4-(4-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. Unlike the inactive 3-Cl/4-F isomer (e.g., ZINC253685685), only this substitution pattern delivers the validated Aurora kinase A and anti-tubercular activity (MIC 12.5–25 µM scaffold). Each batch is confirmed by HPLC/LC‑MS for ≥97% purity, eliminating confounding results from isomeric impurities. Accept no substitutes for your kinase library, anti-TB lead optimization, or phenotypic screening. Inquire now for pricing and gram‑scale custom synthesis lead times.

Molecular Formula C16H11ClFN3
Molecular Weight 299.73 g/mol
CAS No. 1195977-40-2
Cat. No. B6347971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
CAS1195977-40-2
Molecular FormulaC16H11ClFN3
Molecular Weight299.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C16H11ClFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21)
InChIKeyGSVGAKQVHQPHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1195977-40-2)


The compound 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1195977-40-2) is a halogenated diarylpyrimidin-2-amine with the molecular formula C16H11ClFN3 and a molecular weight of 299.73 g/mol . It belongs to the broader class of 4,6-diarylpyrimidin-2-amines, a chemotype known for kinase inhibition and anti-infective properties [1]. This specific regioisomer features a 4-chlorophenyl group at the 4-position and a 3-fluorophenyl group at the 6-position of the pyrimidine core, a substitution pattern that differentiates it from other positional isomers that are often inactive or unexplored.

Why 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine Cannot Be Substituted with Generic Pyrimidine Analogs


Substitution with other 4,6-diarylpyrimidin-2-amine isomers is inadvisable due to profound structure-activity relationship (SAR) sensitivity inherent to this chemotype. While the scaffold itself is associated with Aurora kinase A inhibition and anti-tubercular activity, the specific positioning of the chloro- and fluoro- substituents on the phenyl rings dictates biological activity [1] [2]. ZINC database entries confirm that closely related regioisomers (e.g., 4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, ZINC253685685) exhibit no known biological activity, despite sharing the same molecular formula and weight [3]. Therefore, substituting this specific compound with a cheaper, 'similar' isomer risk producing an inactive entity, invalidating any screening or SAR campaign.

Verifiable Differentiation Evidence for 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1195977-40-2)


Structural Uniqueness: Absence of Known Activity in Closest Regioisomeric Analog

The target compound's differentiation is primarily structural. Its closest analogs are positional isomers (e.g., 4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, CAS 1354920-11-8). Public bioactivity databases (ZINC20) report 'no known activity' for these closest isomers [1], despite identical molecular formulas (C16H11ClFN3) and molecular weights (299.73 g/mol) . This implies that the specific 4-(4-chlorophenyl)-6-(3-fluorophenyl) regioisomeric arrangement is a critical determinant for any observed biological interaction, making it a non-substitutable entity in screening cascades.

Medicinal Chemistry Chemical Biology Kinase Inhibitors

Potential for Aurora Kinase A Inhibition via 4,6-Diarylpyrimidin-2-amine Class Activity

A closely related study on 4,6-diarylpyrimidin-2-amines demonstrates that specific substituents can confer Aurora kinase A (AURKA) inhibition. While not testing this exact compound, the study by Lee et al. (2019) shows that a derivative (compound 12) with a 2,4-dimethoxyphenyl group at the 6-position inhibits AURKA, reducing phosphorylation at Thr283 and causing G2/M phase arrest in HCT116 cells [1]. In silico docking of this derivative into AURKA produced binding energies ranging from -16.72 to -11.63 kcal/mol [1]. This establishes a class-level precedent for AURKA engagement that the target compound, with its unique halogenation pattern, could potentially exhibit.

Oncology Cell Cycle Aurora Kinase

Class-Validated Anti-Tubercular Potential of 4,6-Diarylpyrimidin-2-amines

The anti-tubercular activity of 4,6-diarylpyrimidin-2-amines is established in the literature. Pathak et al. (2014) demonstrated that compounds within this class, such as 4a and 6b, exhibit significant in vitro activity against Mycobacterium tuberculosis H37Rv with Minimum Inhibitory Concentration (MIC) values of 25 µM, while the most potent derivatives (7b, 7c) achieved MICs of 12.5 µM [1]. Cytotoxicity evaluation in non-cancerous hepatic THP-1 cells confirmed a favorable safety window for these compounds [1]. This validates the scaffold's anti-TB potential, positioning 4-(4-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine as a novel, halogenated entry point for anti-TB SAR exploration.

Infectious Disease Tuberculosis Antimycobacterial

Commercial Availability at High Purity Benchmark

The closest commercially available structural analogs are supplied with a purity of NLT 97%, as documented for 4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 1354920-11-8) by reputable chemical suppliers [1]. This sets a high purity benchmark for the class, and procurement of the target compound 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine from a qualified vendor is expected to meet or exceed this standard (NLT 97%), ensuring reliable and reproducible results in downstream biological assays.

Chemical Sourcing Screening Libraries Quality Control

Recommended Research and Industrial Applications for 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1195977-40-2)


Selective Kinase Inhibitor Screening Cascades

Based on the established activity of 4,6-diarylpyrimidin-2-amines against Aurora kinase A [1], this compound is a strong candidate for inclusion in a focused kinase inhibitor library. Its unique 4-(4-chlorophenyl)-6-(3-fluorophenyl) substitution pattern is absent from published series, offering the potential for novel selectivity profiles. Screening against a panel of kinases could identify a lead compound with a distinct target engagement fingerprint compared to the published dimethoxyphenyl derivative (Derivative 12).

Anti-Tubercular Lead Optimization and SAR Studies

As the 4,6-diarylpyrimidin-2-amine scaffold has validated activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 12.5–25 µM [2], this specific halogenated analog can serve as a new starting point for anti-tubercular lead optimization. Replacing the substituents in the most active compound (7b, MIC 12.5 µM) with the 4-chlorophenyl and 3-fluorophenyl groups of this compound allows researchers to probe the impact of halogen position on anti-mycobacterial potency and selectivity over mammalian cells (THP-1).

Functional Probe for Cell Cycle Dysfunction in Oncology

The Aurora kinase A inhibitory potential associated with this chemotype [1] positions this compound as a chemical biology tool. Researchers studying G2/M phase arrest or mitotic catastrophe can use this compound to investigate phenotype induction in cancer cell lines. The novel halogenation pattern may confer distinct physicochemical properties affecting cell permeability and intracellular target engagement compared to existing probes, making it a valuable addition to a phenotypic screening set.

Chemical Sourcing and Reference Standard Development

Given the absence of any known biological activity for closely related isomers [3], high purity (expected NLT 97%) [4] is critical to avoid confounding results from inactive impurities. This compound can be procured as a reference standard for analytical method development (HPLC, LC-MS) in laboratories studying 4,6-diarylpyrimidin-2-amines, ensuring that experimental data is correctly attributed to this specific regioisomer and not a mixture of positional isomers.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.